molecular formula C16H14FN3OS B2840514 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396781-82-0

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2840514
CAS No.: 1396781-82-0
M. Wt: 315.37
InChI Key: STNYIYVINNPLGI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core substituted with a fluorophenyl group, a methyl group, and a thiophenylmethyl group

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures have a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different pharmacological profiles and applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-20-15(16(21)18-9-11-6-7-22-10-11)8-14(19-20)12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYIYVINNPLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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